molecular formula C23H28Br2N4O2S B12602828 Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- CAS No. 649740-20-5

Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-

Cat. No.: B12602828
CAS No.: 649740-20-5
M. Wt: 584.4 g/mol
InChI Key: ATDQWFWTFKHMTL-UHFFFAOYSA-N
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Description

Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a complex organosulfur compound. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of bromophenyl and morpholinylmethyl groups attached to the thiourea core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with morpholine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-bromophenyl isothiocyanate+morpholineThiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]-\text{3-bromophenyl isothiocyanate} + \text{morpholine} \rightarrow \text{Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-} 3-bromophenyl isothiocyanate+morpholine→Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(4-bromophenyl)-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-
  • N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- stands out due to its unique combination of bromophenyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

649740-20-5

Molecular Formula

C23H28Br2N4O2S

Molecular Weight

584.4 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]thiourea

InChI

InChI=1S/C23H28Br2N4O2S/c24-19-5-1-3-17(15-19)21(28-7-11-30-12-8-28)26-23(32)27-22(29-9-13-31-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,32)

InChI Key

ATDQWFWTFKHMTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

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